molecular formula C16H14N4O2 B11008893 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11008893
M. Wt: 294.31 g/mol
InChI Key: QLURHYHJKCZYSK-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phthalazine core, a pyridine moiety, and a carboxamide group. It is used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the phthalazine core.

    Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-2-carboxamide
  • 3-oxo-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 3-methyl-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-methyl-4-oxo-N-(pyridin-2-ylmethyl)phthalazine-1-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-20-16(22)13-8-3-2-7-12(13)14(19-20)15(21)18-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3,(H,18,21)

InChI Key

QLURHYHJKCZYSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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